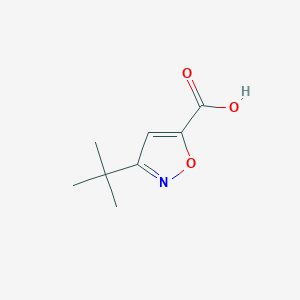
3-(tert-Butyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(tert-Butyl)isoxazole-5-carboxylic acid" is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to various research efforts aimed at synthesizing novel compounds with potential biological activities or as intermediates for further chemical transformations.
Synthesis Analysis
The synthesis of related compounds involves innovative routes and methodologies. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been developed, which shortens the procedures for synthesizing these unnatural amino acids . Another study presents a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a versatile intermediate for further chemical synthesis . Additionally, a novel route to 5-substituted 3-isoxazolols has been discovered, which avoids byproduct formation and presents a three-step procedure starting from carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structures of compounds related to "3-(tert-Butyl)isoxazole-5-carboxylic acid" have been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single crystal XRD data . Similarly, the structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was elucidated using X-ray diffraction, revealing a non-planar conformation .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl-substituted compounds includes various reactions such as cyclization, nitration, and electrophilic halogenation. For instance, the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from 5-tert-butyl-4-methylisoxazole-3-ol under basic conditions demonstrates the reactivity of isoxazole derivatives . Moreover, the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones involves nitration and cycloaddition reactions, showcasing the versatility of tert-butyl-substituted compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-substituted compounds are influenced by their molecular structure. The crystallographic studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and stability . The thermal analysis of these compounds, determined by DSC and TGA, is also crucial for understanding their behavior under different temperature conditions .
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 3-(tert-Butyl)isoxazole-5-carboxylic acid, play a significant role in biocatalysis and microbial fermentation processes. They are known for their dual nature of being valuable biorenewable chemicals and inhibitors to microbial growth at certain concentrations. This inhibitory effect is critical in fermentative production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition, such as damage to cell membranes and internal pH decrease, is essential for developing strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).
Natural Neo Acids and Their Applications
Research on natural metabolites containing tertiary butyl groups, including neo fatty acids and neo alkanes, highlights their potential in various applications. These compounds exhibit a range of biological activities, making them promising candidates for antioxidants, anticancer, antimicrobial, and antibacterial agents. The study of synthetic bioactive compounds with tertiary butyl groups also reveals their high activity in these areas. The applications extend to cosmetic, agronomic, and pharmaceutical industries, indicating a broad spectrum of uses for compounds related to 3-(tert-Butyl)isoxazole-5-carboxylic acid (Dembitsky, 2006).
Isoxazoline and Nitropropanoic Acid-Derived Natural Products
The structural elements of isoxazolinone and 3-nitropropanoic acid (3-NPA) moieties, closely related to the core structure of 3-(tert-Butyl)isoxazole-5-carboxylic acid, are found in natural products across various kingdoms, including plants, insects, bacteria, and fungi. These compounds have significant synthetic and biological interest due to their presence in natural products with potential anticancer properties. Understanding their biosynthetic pathways and mechanisms of action can aid in the development of novel therapeutic agents (Becker et al., 2017).
Carboxylic Acid Bioisosteres in Medicinal Chemistry
Carboxylic acid bioisosteres, such as those structurally similar to 3-(tert-Butyl)isoxazole-5-carboxylic acid, play a crucial role in medicinal chemistry. They offer an alternative to carboxylic acid-containing drugs by potentially improving pharmacokinetic profiles, increasing lipophilicity, bioavailability, and reducing side effects. The development of novel carboxylic acid substitutes that display improved pharmacological profiles is a testament to the ongoing innovation required to overcome challenges in drug design (Horgan & O’ Sullivan, 2021).
Isoxazoline as Anticancer Agents
Isoxazolines, including derivatives of 3-(tert-Butyl)isoxazole-5-carboxylic acid, are recognized for their anticancer properties. Natural and synthetic isoxazoline compounds have been investigated for their potential as chemotherapeutic agents. The review of isoxazoline derivatives from natural sources and their synthetic pathways highlights the importance of this class of compounds in developing novel anticancer drugs, underscoring the relevance of structural and stereochemical aspects in their anticancer activity (Kaur et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-tert-butyl-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQOTICTFRAFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)isoxazole-5-carboxylic acid | |
CAS RN |
133674-40-5 |
Source


|
| Record name | 3-tert-butyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

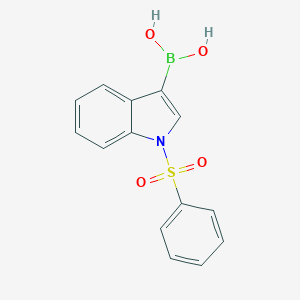
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
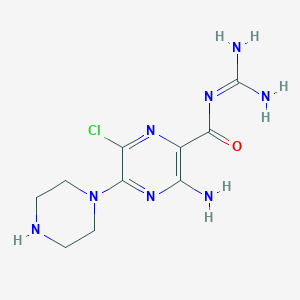
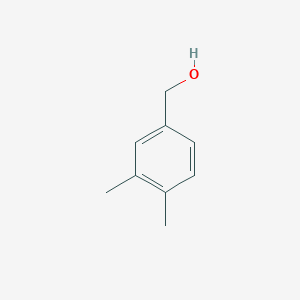
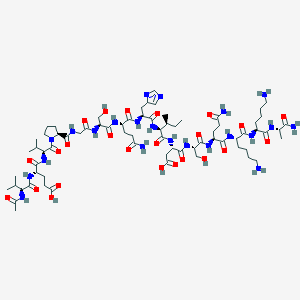
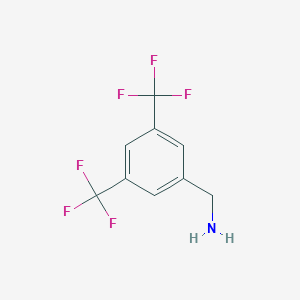

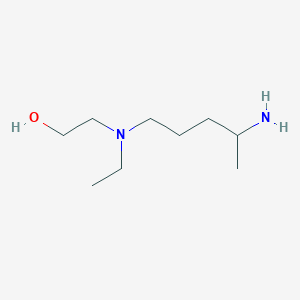
![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)
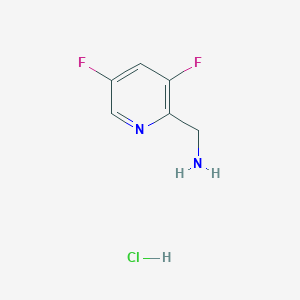

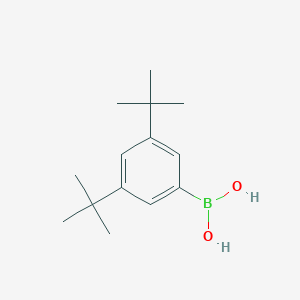
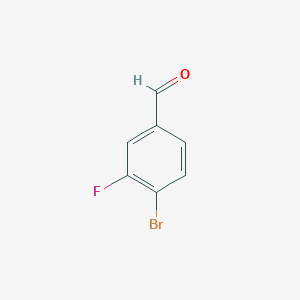
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)